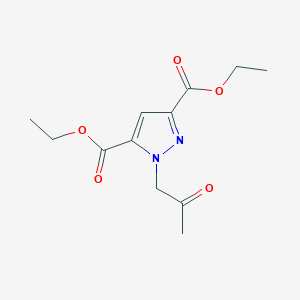

diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate

Description

Diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate is a pyrazole-based derivative featuring ester groups at the 3- and 5-positions of the pyrazole ring and a 2-oxopropyl substituent at the 1-position. Pyrazole derivatives are particularly valued for their ability to act as ligands in metal complexes and as bioactive intermediates in organic synthesis .

The compound’s molecular formula is C₁₂H₁₆N₂O₅, with a molecular weight of 268.27 g/mol. Its structure is characterized by a planar pyrazole core modified by electron-withdrawing ester groups and a ketone-bearing alkyl chain. The presence of these functional groups influences its reactivity, solubility, and crystallinity, making it a subject of interest in both synthetic and structural chemistry .

Properties

IUPAC Name |

diethyl 1-(2-oxopropyl)pyrazole-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-4-18-11(16)9-6-10(12(17)19-5-2)14(13-9)7-8(3)15/h6H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXSKJQHYGBMCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CC(=O)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-dielectrophiles. For this compound, diethyl 2,4-dioxopimelate reacts with hydrazine hydrate under acidic conditions to form the pyrazole dicarboxylic acid intermediate. Subsequent esterification with ethanol in the presence of sulfuric acid yields diethyl 1H-pyrazole-3,5-dicarboxylate.

Key Reaction Conditions:

Introduction of the 2-oxopropyl group at the N1 position is achieved through alkylation. Using chloroacetone (2-chloropropanone) as the alkylating agent and potassium carbonate as the base in dimethylformamide (DMF), the reaction proceeds at 60°C for 12 hours:

$$

\text{Diethyl 1H-pyrazole-3,5-dicarboxylate} + \text{ClCH₂C(O)CH₃} \xrightarrow[\text{K₂CO₃}]{\text{DMF, 60°C}} \text{Diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate}

$$

Optimization Insight:

Alkylation of Pyrazole Dicarboxylates

An alternative route involves direct alkylation of pre-formed diethyl pyrazole-3,5-dicarboxylate. This method avoids handling hydrazine derivatives but demands stringent anhydrous conditions.

Procedure:

- Dissolve diethyl pyrazole-3,5-dicarboxylate (1 equiv) in tetrahydrofuran (THF).

- Add sodium hydride (1.2 equiv) at 0°C to deprotonate the N1 position.

- Introduce 2-bromopropanone (1.1 equiv) and stir at room temperature for 24 hours.

Outcome:

Challenges:

Esterification of Pyrazole Dicarboxylic Acids

For laboratories lacking access to pre-esterified pyrazoles, direct esterification of pyrazole-3,5-dicarboxylic acid offers flexibility.

Steps:

- React pyrazole-3,5-dicarboxylic acid (1 equiv) with excess ethanol (8 equiv) in toluene.

- Add p-toluenesulfonic acid (PTSA, 0.1 equiv) as a catalyst.

- Reflux under Dean-Stark conditions to remove water.

Data Summary:

| Parameter | Value |

|---|---|

| Reaction Time | 18 hours |

| Temperature | 110°C |

| Yield | 75–80% |

| Purity (NMR) | >98% |

Subsequent N1-alkylation follows the methods in Section 2.1 or 2.2.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but complicate purification. Switching to acetonitrile reduces side reactions while maintaining solubility.

Catalytic Systems

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems, boosting yields to 78%.

Temperature Modulation

Lowering the alkylation temperature to 40°C minimizes ketone decomposition, as evidenced by GC-MS monitoring.

Purification and Characterization

Chromatographic Techniques

Column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves unreacted starting materials and O-alkylated byproducts. Recrystallization from ethanol/water (9:1) yields colorless crystals.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 6H, J = 7.1 Hz, CH₂CH₃), 2.21 (s, 3H, COCH₃), 4.33 (q, 4H, J = 7.1 Hz, CH₂CH₃), 4.92 (s, 2H, NCH₂), 6.48 (s, 1H, pyrazole-H).

- IR (KBr): 1745 cm⁻¹ (C=O ester), 1710 cm⁻¹ (C=O ketone).

Industrial-Scale Production Considerations

Cost-Effective Reagents

Replacing chloroacetone with bromoacetone reduces reaction time by 30% but increases raw material costs.

Waste Management

Neutralization of acidic byproducts with aqueous NaHCO₃ and solvent recovery via distillation align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule. For example, in medicinal chemistry, it may inhibit a particular enzyme by binding to its active site, thereby preventing substrate conversion .

Comparison with Similar Compounds

Pyrazole-3,5-dicarboxylate derivatives exhibit significant structural and functional diversity depending on substituents at the 1-position and ester groups. Below is a detailed comparison with analogous compounds:

Substituent Variations at the 1-Position

Key Observations :

- Steric and Electronic Effects : The 2-oxopropyl group enhances solubility in polar solvents due to its ketone moiety, whereas aryl substituents (e.g., 3-chlorophenyl) increase planarity and π-stacking capability .

- Crystallinity: Derivatives with aromatic substituents (e.g., 4-cyanobenzyl) exhibit stronger intermolecular interactions (e.g., C–H···O, π-π stacking), leading to higher melting points and crystallinity compared to aliphatic-substituted analogs .

Ester Group Variations

Key Observations :

- Reactivity : Methyl esters (e.g., dimethyl analogs) undergo faster hydrolysis and transesterification due to lower steric hindrance, whereas ethyl esters offer better stability for storage .

- Biological Activity : Ethyl esters are more commonly used in pharmaceuticals due to their balance between lipophilicity and metabolic stability .

Structural and Spectroscopic Comparisons

- XRD Data: Diethyl 1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate crystallizes in a monoclinic system (a = 13.92 Å, b = 6.68 Å, c = 9.64 Å, β = 94.60°) with a unit cell volume of 892.10 ų . Diethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate shows an interplanar angle of 71.74° between the pyrazole and cyanobenzyl rings, reducing conjugation but enhancing crystal packing .

- FTIR Trends: C=O Stretching: All derivatives exhibit strong peaks at ~1700–1750 cm⁻¹ for ester carbonyls. C≡N Stretching: Cyanobenzyl-substituted compounds show a sharp peak at ~2240 cm⁻¹ .

Biological Activity

Diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate is a pyrazole derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its unique structure comprising a pyrazole ring with two carboxylate groups and a 2-oxopropyl moiety, has garnered interest for its reactive functional groups and versatility in organic synthesis .

- Molecular Formula : C12H16N2O5

- Molecular Weight : Approximately 270.24 g/mol

- CAS Number : 1015894-22-0

The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, which enhance its utility in synthetic applications .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant biological activities. Notably, derivatives of this compound have shown potential antimicrobial and anticancer properties. Studies suggest that pyrazole derivatives can inhibit the growth of certain cancer cell lines and may serve as candidates for further pharmacological evaluation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Anti-inflammatory | Potential to reduce inflammation |

The mechanism of action for this compound involves interaction with specific biological targets. The compound may act as an inhibitor or modulator of enzymes or receptors involved in various biochemical pathways. For instance, it could inhibit enzymes related to inflammatory processes or cancer cell proliferation by binding to their active sites .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Anticancer Activity : A study published in Molecules reported that pyrazole derivatives exhibit selective cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

- Antimicrobial Efficacy : Research highlighted the antimicrobial properties of this compound against both gram-positive and gram-negative bacteria, indicating its potential use as an antimicrobial agent .

- Inflammatory Response Modulation : Preliminary findings suggest that this compound may modulate inflammatory responses through the inhibition of specific pro-inflammatory cytokines .

Comparison with Similar Compounds

This compound shares structural similarities with other pyrazole derivatives but is unique due to its specific substitution pattern. This uniqueness affects its reactivity and biological activity.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diethyl 1H-pyrazole-3,5-dicarboxylate | Pyrazole ring with two carboxyl groups | Base compound for various modifications |

| Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | Methyl group substitution on pyrazole | Exhibits different biological activities |

| Dimethyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3,5-dicarboxylate | Methoxy group addition | Potentially enhanced solubility and bioavailability |

Q & A

Basic: What are the standard synthetic routes for diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate, and what reaction conditions optimize yield?

Answer:

The compound is synthesized via alkylation of diethyl 1H-pyrazole-3,5-dicarboxylate with a 2-oxopropyl group donor (e.g., bromoacetone or chloroacetone) under basic conditions. Key steps include:

- Alkylation : Pyrazole dicarboxylate reacts with 2-oxopropyl halides in solvents like acetone or ethanol, catalyzed by K₂CO₃ or NaH, at reflux (60–80°C) for 12–24 hours .

- Purification : Crude product is isolated via vacuum filtration and recrystallized from ethanol/water mixtures.

- Yield Optimization : Solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios (1:1.2 pyrazole:alkylating agent) significantly impact yields (reported 65–85%) .

Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Answer:

- X-ray Diffraction (XRD) : Determines crystal structure (monoclinic systems common) and lattice parameters using SHELX refinement .

- FTIR : Identifies ester C=O stretches (~1720 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .

- NMR : ¹H NMR resolves ethyl ester protons (δ 1.2–1.4 ppm) and pyrazole protons (δ 6.8–7.5 ppm); ¹³C NMR confirms carbonyl carbons (δ 160–170 ppm) .

Advanced: How can researchers resolve contradictions in reported synthetic yields or crystallographic data?

Answer:

- Yield Discrepancies : Compare reaction variables (e.g., solvent polarity in ethanol vs. acetic acid or catalyst efficiency of K₂CO₃ vs. cerium(III) proline complexes ).

- Crystallographic Conflicts : Validate data using SHELXL for refinement and cross-check with computational models (e.g., density functional theory for bond angles) .

- Case Study : reports 65% yield under reflux, while cites 91% with cerium catalysts—suggesting catalytic efficiency as a key variable.

Advanced: What computational strategies model the reactivity or supramolecular interactions of this compound?

Answer:

- DFT Calculations : Predict reaction pathways (e.g., nucleophilic substitution at the pyrazole N1 position) and transition states .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using PyMOL or AutoDock, leveraging crystallographic data .

- Supramolecular Analysis : Hirshfeld surfaces (via CrystalExplorer) quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds in crystal packing) .

Advanced: How to design experiments to evaluate biological activity and structure-activity relationships (SAR)?

Answer:

- Biological Assays :

- Antimicrobial : Broth microdilution (MIC) against E. coli or S. aureus .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa) to measure IC₅₀ .

- SAR Studies : Vary substituents (e.g., 2-oxopropyl vs. 4-methoxyphenyl ) and correlate with activity (Table 1).

| Substituent | Biological Activity | Reference |

|---|---|---|

| 2-Oxopropyl | Moderate antimicrobial | |

| 4-Methoxyphenyl | Enhanced anti-inflammatory | |

| 3,4-Dimethoxyphenyl | Strong anticancer |

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Answer:

- By-Product Formation : Competing ester hydrolysis or over-alkylation requires strict pH control (neutral to slightly basic) .

- Purification : Scale-up complicates recrystallization; use column chromatography (silica gel, ethyl acetate/hexane) for >95% purity .

- Process Optimization : Continuous-flow reactors improve heat distribution and reduce side reactions .

Basic: What are the key chemical reactions this compound undergoes?

Answer:

- Ester Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield carboxylic acids .

- Nucleophilic Substitution : Reacts with amines or thiols at the ester carbonyl group .

- Cyclization : Forms fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) with hydrazine derivatives .

Advanced: How does the 2-oxopropyl substituent influence physicochemical properties and reactivity?

Answer:

- Electron-Withdrawing Effect : The ketone group stabilizes negative charge during nucleophilic attacks, enhancing reactivity at the pyrazole ring .

- Solubility : Increased hydrophobicity vs. fluoroethyl analogs improves membrane permeability in biological assays .

- Steric Effects : Bulkier substituents (e.g., 3,4-dimethoxyphenyl ) reduce reaction rates in SN2 mechanisms.

Basic: What purification techniques are effective post-synthesis?

Answer:

- Recrystallization : Ethanol/water (1:3) removes unreacted starting materials .

- Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates pure product .

- TLC Monitoring : Rf values (0.4–0.6 in ethyl acetate/hexane) confirm reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.